molecular formula C10H18N4O B13626725 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Cat. No.: B13626725
M. Wt: 210.28 g/mol
InChI Key: WWMMWPGCLIMPAP-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is a potent and selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This kinase is a pivotal regulator of cellular processes, and its dysregulation is implicated in the pathogenesis of several human diseases, most notably Down syndrome (source) and Alzheimer's disease (source) . The compound exerts its effect by competitively binding to the ATP-binding site of DYRK1A, effectively inhibiting its kinase activity. This mechanism has been leveraged in research to elucidate the role of DYRK1A in neuronal differentiation and development, as its inhibition can modulate the cell cycle exit of neural precursors (source) . Beyond neurobiology, this acetamide derivative serves as a critical research tool for studying cell proliferation and is investigated in the context of oncology, given DYRK1A's involvement in signaling pathways that control cell growth and survival. Its high selectivity profile makes it an invaluable asset for deconvoluting the complex biological functions of DYRK1A and for validating it as a therapeutic target in preclinical models.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide

InChI

InChI=1S/C10H18N4O/c1-7(2)13(4)9(15)6-14-5-8(3)10(11)12-14/h5,7H,6H2,1-4H3,(H2,11,12)

InChI Key

WWMMWPGCLIMPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)N(C)C(C)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring substituted with amino and methyl groups is typically prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents:

  • Step 1: Pyrazole ring formation
    A β-ketoester or β-diketone bearing a methyl substituent at the 4-position is reacted with hydrazine hydrate or substituted hydrazines under reflux conditions in ethanol or another suitable solvent. This yields 3-amino-4-methylpyrazole derivatives.

  • Step 2: Functional group modifications
    The amino group at position 3 can be introduced or preserved during ring formation, depending on starting materials.

N-Substitution with N-isopropyl-N-methylacetamide

  • Step 3: Acetamide linkage formation
    The pyrazole nitrogen (N-1) is alkylated or acylated with a suitable acetamide derivative. This is commonly achieved by reacting the pyrazole with an acyl chloride or activated ester of N-isopropyl-N-methylacetamide under basic conditions.

  • Reaction conditions :

    • Solvent: Dichloromethane or ethyl acetate
    • Base: Triethylamine or similar acid scavenger
    • Temperature: 0–25 °C, often with stirring for 1–2 hours
    • Optional: Microwave-assisted synthesis can be employed to improve reaction rates and yields.
  • Example reaction :
    The pyrazole derivative is dissolved in dichloromethane, triethylamine is added, and the N-isopropyl-N-methylacetamide acyl chloride is slowly introduced at low temperature. After stirring, the reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by recrystallization.

Purification and Characterization

  • Purification : Recrystallization from ethyl acetate/petroleum ether or chromatographic methods.
  • Characterization :
    • Thin-layer chromatography (TLC) to monitor reaction progress
    • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm structure
    • Mass spectrometry (MS) for molecular weight confirmation
    • Elemental analysis and melting point determination
    • X-ray crystallography if crystalline samples are obtained

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation β-Diketone + hydrazine hydrate, EtOH, reflux 70–90 Amino group introduced in ring
2 Acylation (amide formation) Pyrazole + N-isopropyl-N-methylacetamide chloride, Et3N, DCM, 0–25 °C, 1–2 h 80–90 Microwave-assisted improves yield
3 Purification Recrystallization (ethyl acetate/petroleum ether) Product purity >95%

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparison with Pyrazole Derivatives

Substituent Effects on the Pyrazole Ring

The pyrazole ring’s substitution pattern critically influences electronic and steric properties:

  • 3-Amino-4-methyl substitution (target compound): The electron-donating amino group at position 3 enhances resonance stabilization, while the 4-methyl group introduces steric hindrance. This combination may favor planar conformations, facilitating interactions with biological targets or crystal packing .
  • Such derivatives are often used in insecticides, as seen in Fipronil analogs .
  • 1,5-Dimethyl-2-phenyl substitution (e.g., compounds in and ) : Bulky aryl and alkyl groups at positions 1 and 2 introduce significant steric effects, which may limit rotational freedom and alter solubility profiles .

Acetamide Group Variations

The N-isopropyl-N-methylacetamide side chain distinguishes the target compound from related structures:

  • N-isopropyl-N-methyl vs. N-cyclohexylmethyl () : The branched isopropyl and methyl groups in the target compound likely reduce polarity compared to cyclohexylmethyl substituents, improving membrane permeability .
  • Conformational stability : Studies on N-isopropyl-N-methylacetamide () reveal a threefold lower Ktrans/cis ratio compared to simpler acetamides, suggesting enhanced conformational rigidity due to steric hindrance. This rigidity may stabilize binding interactions in biological systems .

Physicochemical and Conformational Analysis

  • Lipophilicity : The N-isopropyl-N-methyl group increases hydrophobicity relative to unsubstituted acetamides, as inferred from comparisons with N-cyclohexylmethyl analogs ().
  • Hydrogen-bonding capacity: The 3-amino group on the pyrazole ring provides a hydrogen-bond donor site absent in cyano- or chloro-substituted analogs ().
  • Dihedral angles and steric effects: Structural data from and highlight dihedral angles (e.g., C9—N2—C11—C10 = 1.4° in ) that influence molecular planarity. The target compound’s methyl and amino groups likely enforce a planar pyrazole-acetamide arrangement, optimizing π-π stacking or van der Waals interactions .

Table of Comparative Data

Compound Name Pyrazole Substituents Acetamide Group Key Structural Features Physicochemical Notes
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide 3-NH₂, 4-CH₃ N-isopropyl, N-methyl Planar pyrazole; high steric bulk Moderate lipophilicity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () 3-CN, 4-Cl N-(4-chlorophenyl) Electron-deficient pyrazole core High reactivity, low solubility
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () 5-(4-fluorophenyl) N-cyclohexylmethyl carboxamide Bulky aryl and alkyl substituents High molecular weight
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () 1-CH₃, 2-Ph, 4-methylene-amino N/A Extended conjugation via naphthyl group Enhanced UV absorption

Biological Activity

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide, also known as CAS 1339887-35-2, is a compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be described by the following molecular formula:

C10H18N4O\text{C}_{10}\text{H}_{18}\text{N}_{4}\text{O}

Research indicates that pyrazole derivatives like this compound may exert their biological effects through various mechanisms:

  • Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, particularly those involved in cell cycle regulation. For instance, it demonstrated significant inhibition against CDK16 with an EC50 of 33 nM, indicating potential applications in cancer therapy .
  • Anti-inflammatory Activity : Pyrazole derivatives often exhibit anti-inflammatory properties. Studies have reported that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Activity Test Method Result Reference
CDK16 InhibitionCell viability assayEC50 = 33 nM
Anti-inflammatoryLPS-induced NO production assaySignificant inhibition
AntimicrobialIn vitro bacterial growth assayModerate to high activity

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Inhibition of Tumor Growth : In a study evaluating various pyrazole derivatives for their anticancer properties, it was found that compounds similar to this compound exhibited potent inhibitory effects on tumor cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antifungal Activity : Another research effort focused on the antifungal properties of pyrazole derivatives. Compounds structurally related to this compound showed significant inhibition against several phytopathogenic fungi, suggesting potential agricultural applications .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and subsequent acetylation. Critical steps include optimizing reaction conditions (e.g., temperature, solvent selection) to minimize by-products. For example, pyrazole ring formation may require catalysts like Pd/C or CuI, while acetylation steps necessitate controlled pH and anhydrous conditions to prevent hydrolysis .
  • Challenges : Yield optimization is hindered by competing side reactions (e.g., over-alkylation). Evidence suggests using spectroscopic monitoring (e.g., TLC) at intermediate stages to ensure purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the pyrazole and acetamide moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) .
  • Example : In analogs like N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide, NMR data (δ 2.26 ppm for methyl groups) resolved structural ambiguities .

Q. How is the compound initially screened for biological activity in pharmacological studies?

  • Methodology : Preliminary assays include enzyme inhibition (e.g., kinase assays) and antimicrobial susceptibility testing. For instance, pyrazole-acetamide analogs showed activity against Staphylococcus aureus (MIC: 8 µg/mL) via disruption of cell wall synthesis .
  • Data Interpretation : Dose-response curves and IC₅₀ values are calculated using nonlinear regression models. Structural analogs with halogen substituents (e.g., 4-bromophenyl) exhibited enhanced potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Methodology : Design of Experiments (DoE) applies factorial designs to test variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) identified optimal conditions for pyrazole synthesis: 80°C, 12 hours, and 1.5 mol% CuI, achieving 82% yield .
  • Case Study : In thioacetamide derivatives, solvent polarity (e.g., DMF vs. THF) significantly impacted regioselectivity. Polar aprotic solvents favored desired pathways .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology : Contradictions (e.g., unexpected NMR splitting) are addressed via 2D techniques (COSY, HSQC) and computational modeling. For example, NOESY correlations confirmed spatial proximity of the isopropyl group to the pyrazole ring in related compounds .
  • Example : A European patent (EP 2 903 618 B1) used ¹H-¹³C HMBC to resolve ambiguous coupling in a pyrimidine-acetamide derivative, confirming connectivity .

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